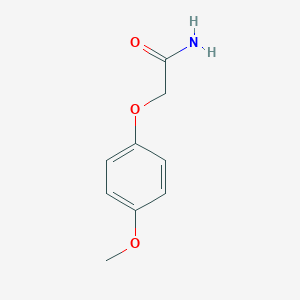

2-(4-Methoxyphenoxy)acetamide

Übersicht

Beschreibung

“2-(4-Methoxyphenoxy)acetamide” is a compound that belongs to the class of organic compounds known as phenylacetamides . These are amide derivatives of phenylacetic acids . The compound has a molecular formula of C9H11NO3 .

Synthesis Analysis

The synthesis of “2-(4-Methoxyphenoxy)acetamide” and its derivatives has been reported in the literature . The synthesis process involves multi-step reactions and uses conventional, mild reaction conditions .

Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenoxy)acetamide” includes a total of 26 bonds. There are 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 primary amine (aromatic), and 2 ethers (aromatic) .

Chemical Reactions Analysis

The chemical reactions involving “2-(4-Methoxyphenoxy)acetamide” and its derivatives often include acetylation and carbonylation . The compound’s reactivity and potential for forming various derivatives with specific functional groups have been showcased .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 181.19 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, at room temperature .

Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase Inhibition

2-(4-Methoxyphenoxy)acetamide has been identified as a potent and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme that catalyzes the oxidative deamination of neurotransmitters . This inhibition can be beneficial for developing antidepressant drugs, as MAO-A is involved in the metabolism of key neurotransmitters like serotonin and norepinephrine.

Neurodegenerative Disease Research

The compound’s ability to inhibit MAO-A can also be leveraged in neurodegenerative disease research. By modulating the levels of neurotransmitters, it may help in understanding the pathophysiology of diseases like Parkinson’s, where MAO-B’s role in metabolizing dopamine is significant .

Cancer Research

Inhibitors of MAO enzymes have shown potential in cancer research. The compound’s inhibitory activity in cell lysates suggests that it could be used to study the role of MAOs in cancer cell proliferation and survival .

Pharmacological Studies

The pharmacological profile of 2-(4-Methoxyphenoxy)acetamide makes it a candidate for further studies in drug development. Its selectivity and potency as an MAO inhibitor can be explored for therapeutic applications beyond depression, possibly including anxiety and stress-related disorders .

Chemical Synthesis of Novel Compounds

As a phenoxyacetamide derivative, this compound can serve as a precursor or intermediate in the synthesis of a variety of novel organic compounds. Its chemical structure allows for modifications that can lead to the creation of new molecules with potential pharmacological activities .

Enzyme Mechanism Elucidation

The compound’s interaction with MAO enzymes can help in elucidating the mechanisms of enzyme action. Understanding how it inhibits MAO can provide insights into the design of more effective and selective inhibitors .

Toxicology Studies

Given its biological activity, 2-(4-Methoxyphenoxy)acetamide can be used in toxicological studies to assess the safety profile of MAO inhibitors. This can help in determining the therapeutic window and potential side effects of such compounds .

Biogenic Amine Research

The compound can be used in the study of biogenic amines, which are organic compounds derived from amino acids and have important physiological roles. Its inhibitory effect on MAO enzymes can be useful in understanding the metabolism and function of these amines in the body .

Safety and Hazards

Zukünftige Richtungen

Future research could focus on the design of new derivatives of “2-(4-Methoxyphenoxy)acetamide” that could retain the insulin sensitizing properties of Thiazolidinedione (TZD) and also have better efficacy . This could potentially enhance the quality of life for patients with conditions like diabetes .

Wirkmechanismus

Target of Action

The primary targets of 2-(4-Methoxyphenoxy)acetamide are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . These enzymes are found in the bacterium Alcaligenes faecalis .

Mode of Action

It has been identified as a potent and specific inhibitor ofMonoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidation of monoamines, substances that regulate many processes in the body, including mood and behavior.

Biochemical Pathways

The compound is involved in the biochemical pathway of monoamine oxidase inhibition . Monoamine oxidases are enzymes that catalyze the oxidative deamination of biogenic and xenobiotic amines . By inhibiting these enzymes, 2-(4-Methoxyphenoxy)acetamide can potentially affect various physiological processes regulated by these amines.

Pharmacokinetics

Similar compounds have shown promising pharmacokinetic profiles in in silico studies .

Result of Action

The molecular and cellular effects of 2-(4-Methoxyphenoxy)acetamide’s action are primarily related to its inhibitory effect on MAO-A . This inhibition can lead to an increase in the levels of monoamines, which can have various effects depending on the specific monoamine involved.

Action Environment

It’s worth noting that the biodegradation of similar compounds is considered an environmentally friendly and low-cost option .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPMGNARMIATFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352330 | |

| Record name | 2-(4-methoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Methoxyphenoxy)acetamide | |

CAS RN |

30893-64-2 | |

| Record name | 2-(4-methoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-(4-Methoxyphenoxy)acetamide interact with MAO-A and what are the downstream effects of this interaction?

A: While the provided research [] identifies 2-(4-Methoxyphenoxy)acetamide as a potent MAO-A inhibitor with a selectivity index (SI) of 245, it doesn't delve into the specific molecular interactions responsible for this inhibition. Further research is needed to elucidate the precise mechanism of action, such as competitive, non-competitive, or irreversible inhibition.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)

![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)

![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)